Here are some areas of scientific research where "val-val" might be relevant:
H-Val-Val-Val-Val-OH, also known as tetrapeptide H-Val-Val-Val-Val-OH, is a synthetic peptide composed of four valine amino acid residues. Valine is one of the essential branched-chain amino acids, crucial for various metabolic processes and protein synthesis in living organisms. The molecular formula for H-Val-Val-Val-Val-OH is , and its molecular weight is approximately 392.5 g/mol. This compound is notable for its hydrophobic characteristics due to the presence of multiple valine residues, which influence its solubility and interactions in biological systems.
The major products from these reactions depend on the specific modifications made to the peptide, which can lead to altered biological activities and properties.
H-Val-Val-Val-Val-OH exhibits various biological activities attributed to its structure:
The synthesis of H-Val-Val-Val-Val-OH typically involves solid-phase peptide synthesis (SPPS). The process includes:
H-Val-Val-Val-Val-OH has diverse applications across various fields:
Studies on H-Val-Val-Val-Val-OH have demonstrated its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways by influencing enzyme activity or receptor signaling. For instance, it may act as a substrate for peptide transporters, affecting its absorption and distribution within biological systems.
Similar compounds include:
H-Val-Val-Val-Val-OH's uniqueness lies in its specific sequence of four valine residues, which confers distinct structural and functional properties. Its tetrapeptide structure allows for specific interactions with biological targets while maintaining a balance between stability and flexibility. This makes it particularly valuable in research applications focused on peptide interactions and therapeutic developments.
Valylvaline possesses the molecular formula C10H20N2O3 and exhibits a molecular weight of 216.28 grams per mole, as confirmed by multiple analytical databases. The compound is registered under the Chemical Abstracts Service number 3918-94-3, providing a unique identifier for research and commercial applications. The systematic International Union of Pure and Applied Chemistry name for this compound is (2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-methylbutanoic acid, which precisely describes its stereochemical configuration and functional group arrangement.
The structural representation of valylvaline reveals two chiral centers, both exhibiting the S-configuration characteristic of naturally occurring L-amino acids. This stereochemical arrangement is crucial for the compound's biological activity and interaction with other biomolecules. The peptide bond linking the two valine residues forms through the condensation of the carboxyl group of the first valine with the amino group of the second valine, resulting in the elimination of a water molecule and the formation of the characteristic amide linkage.
The three-dimensional structure of valylvaline exhibits significant conformational flexibility due to the presence of multiple rotatable bonds. Computational analysis indicates that the molecule contains five rotatable bonds, allowing for various conformational states in solution. This flexibility contributes to the compound's ability to interact with different biological targets and participate in various biochemical processes. The branched isopropyl side chains of both valine residues create steric hindrance that influences the preferred conformations and affects the overall molecular shape.
X-ray crystallographic studies have provided detailed insights into the solid-state structure of valylvaline, revealing specific hydrogen bonding patterns and molecular packing arrangements. These structural studies demonstrate that the dipeptide forms parallel beta-sheet networks through intermolecular hydrogen bonding, particularly between the amino and carboxyl groups of adjacent molecules. The crystalline structure exhibits distinct lattice parameters that reflect the ordered arrangement of molecules in the solid phase.